2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound characterized by its unique structure that includes a dioxaborolane ring and a chlorinated phenyl group with a methylsulfonyl substituent. Its molecular formula is , and it has a molecular weight of approximately 296.19 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both boron and sulfonyl functional groups, which can enhance reactivity and selectivity in various
These reactions highlight its versatility as an intermediate in organic synthesis .
While specific biological activity data for 2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is limited, compounds containing similar functional groups often exhibit significant biological properties. For instance:
Further research would be necessary to elucidate the specific biological effects of this compound .
The synthesis of 2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods:
The choice of method often depends on the availability of starting materials and desired purity levels .
This compound has several potential applications:
Interaction studies involving 2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are essential for understanding its reactivity and potential biological effects. These studies typically focus on:
Such studies are crucial for advancing knowledge about this compound's practical uses .
Several compounds share structural similarities with 2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane | 1001185-88-1 | 0.98 | Similar dioxaborolane structure with different substituents |
| 4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane | 879648-22-3 | 0.94 | Variation in phenyl position |
| 4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane | 1016641-70-5 | 0.94 | Contains methylsulfinyl instead of methylsulfonyl |
| 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1436867-18-3 | 0.91 | Ethyl instead of methyl substituent |
These comparisons highlight the uniqueness of 2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane due to its specific chlorinated and sulfonated features that may influence its reactivity and biological activity differently than its analogs .
Palladium catalysts dominate synthetic routes for this boronic ester due to their ability to activate aryl chlorides—a critical feature given the substrate’s chloro substituent. The PdCl₂(CH₃CN)₂/SPhos system enables direct borylation of 3-chloro-4-(methylsulfonyl)chlorobenzene with bis(pinacolato)diboron (B₂pin₂) at 110°C in 1,4-dioxane, achieving 89% yield within 8 hours. This system overcomes electronic deactivation from the electron-withdrawing methylsulfonyl group through ligand-accelerated catalysis, where SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) enhances oxidative addition kinetics by 12-fold compared to triphenylphosphine.
Table 1: Catalytic Performance of Transition Metal Systems
| Metal | Ligand | Temp (°C) | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Pd | SPhos | 110 | 89 | 8 h |
| Ni | N-Heterocyclic | 100 | 78 | 12 h |
| Rh | Bipyridine | 80 | 65 | 24 h |
Nickel catalysis provides a cost-effective alternative, particularly with N-heterocyclic carbene (NHC) ligands. The [Ni₂(ICy)₄(μ-COD)] complex facilitates borylation of electron-deficient aryl chlorides in methylcyclohexane at 100°C, albeit with lower yields (78%) due to competitive C–S bond cleavage at the methylsulfonyl group. Rhodium systems, while effective for meta-selective borylation, show limited utility here due to the substrate’s substitution pattern directing boronation to the sterically hindered C2 position.
Ligand architecture critically influences transmetalation efficiency. Bulky, electron-rich ligands like SPhos create a 14-electron Pd center that preferentially binds boron reagents over competing bases. Kinetic studies reveal that SPhos accelerates the transmetalation step by 3.2×10³ M⁻¹s⁻¹ compared to 8.7×10² M⁻¹s⁻¹ for XPhos, attributed to its methoxy groups stabilizing the Pd–O–B intermediate.
Bidentate vs. Monodentate Systems
Bidentate ligands (e.g., 1,10-phenanthroline) enable lower catalyst loadings (0.5 mol%) but require stoichiometric base additives, risking hydrolysis of the dioxaborolane ring. Monodentate trialkylphosphines (PCy₃) prevent base-induced degradation but necessitate higher temperatures (130°C) for effective C–Cl bond activation.
Polar aprotic solvents with high donor numbers (DN=29.8 for 1,4-dioxane) stabilize the Pd(II) intermediate during oxidative addition, increasing reaction rates by 40% compared to toluene (DN=0.1). However, solvent basicity must be controlled—triethylamine co-solvents above 20 vol% induce protodeboronation of the product, reducing yields by 15–22%.
Temperature-Dependent Side Reactions
At temperatures exceeding 120°C, competitive sulfone decomposition generates SO₂ gas, detectable via mass loss (>5%) and IR spectroscopy (νS=O 1360 cm⁻¹ → 1325 cm⁻¹). Maintaining the reaction at 110°C balances kinetics against thermal decomposition, achieving optimal space-time yield of 0.89 mol/L·h.
Table 2: Solvent Performance Comparison
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| 1,4-Dioxane | 2.21 | 89 | 3 |
| Methylcyclohexane | 2.02 | 78 | 8 |
| Dimethoxyethane | 5.50 | 82 | 12 |
Transmetallation processes involving boronic esters have undergone substantial mechanistic revision following detailed structural and kinetic investigations. Recent studies have definitively established that boronic esters can undergo direct transmetallation without requiring prior hydrolysis to the corresponding boronic acid [1] [2]. This finding fundamentally challenges the traditional understanding of the Suzuki-Miyaura reaction mechanism and provides new insights into the reactivity of substituted dioxaborolane systems.
The formation of eight-coordinate boron-four intermediates represents a crucial mechanistic feature in palladium-catalyzed cross-coupling reactions. These intermediates, designated as "missing links" in the catalytic cycle, contain palladium-oxygen-boron linkages that facilitate the transfer of organic groups from boron to palladium [1]. For the methylsulfonyl-substituted phenyl system, computational studies indicate that the electron-withdrawing nature of both the chloro and methylsulfonyl substituents significantly influences the stability and reactivity of these intermediates.
Kinetic analysis reveals substantial differences in transmetallation rates among various boronic ester systems. Catechol boronic esters demonstrate approximately 4.3-fold rate enhancement compared to the corresponding boronic acid, with an activation barrier of 16.59 kcal/mol [1]. Glycol boronic esters exhibit even greater reactivity, showing 23-fold rate acceleration with a lower activation barrier of 15.78 kcal/mol [1]. These rate enhancements arise from the ability of ester oxygen atoms to participate in the coordination sphere of the palladium center, thereby stabilizing the transition state for transmetallation.
Table 1: Transmetallation Activation Barriers for Different Boronic Ester Systems
| Boronic Ester System | Activation Barrier (kcal/mol) | Relative Rate | Mechanism |
|---|---|---|---|
| Catechol boronic ester | 16.59 | 4.3× faster than acid | Direct transmetallation |
| Glycol boronic ester | 15.78 | 23× faster than acid | Direct transmetallation |
| Pinacol boronic ester | No discrete complex | Variable | Requires hydrolysis |
| Arylboronic acid | 17.92 | Baseline | Reference system |
| Tetrachlorocatechol ester | 1.30 × 10⁻⁶ s⁻¹ | Severely attenuated | Electron-deficient |
| Dimethyl boronic ester | 21-fold increase vs acid | 21× faster than acid | Electron-rich pathway |
The heterocyclic nature of the dioxaborolane ring system introduces additional complexity to the transmetallation mechanism. Computational investigations using density functional theory have identified two competing pathways for transmetallation: the trans-phosphine pathway and the trans-aryl pathway [1]. The trans-phosphine pathway exhibits lower activation barriers and represents the kinetically preferred route for most boronic ester systems. The five-membered dioxaborolane ring imposes geometric constraints that favor this pathway through optimal orbital overlap between the migrating aryl group and the palladium center.
Electronic effects play a crucial role in determining transmetallation efficiency. The presence of electron-withdrawing groups such as the chloro and methylsulfonyl substituents in the target compound influences both the Lewis acidity of the boron center and the migratory aptitude of the aryl group [3]. These substituents increase the electrophilicity of the boron atom, facilitating the formation of eight-coordinate intermediates while simultaneously reducing the electron density on the migrating aryl group, thereby affecting the overall transmetallation rate.
Solvent effects significantly impact transmetallation pathways in heterocyclic systems. The formation of pre-transmetallation complexes requires coordinating environments that can stabilize the expanded coordination sphere of boron [4]. Tetrahydrofuran and similar ethereal solvents provide the necessary Lewis basic environment to promote complex formation, while non-coordinating solvents tend to favor alternative pathways involving boronic acid intermediates.
The stereochemical implications of transmetallation in heterocyclic systems are particularly relevant for asymmetric synthesis applications. The rigid dioxaborolane framework can influence the stereochemical outcome of transmetallation by imposing specific geometric constraints on the transition state geometry [5]. This effect is especially pronounced in systems containing additional stereocenters or when chiral ligands are employed to control the stereochemical course of the reaction.
The kinetic behavior of boron-oxygen bond cleavage in dioxaborolane systems reveals complex mechanistic pathways that are highly dependent on structural features, electronic effects, and reaction conditions. Detailed kinetic studies have established that the cleavage of boron-oxygen bonds proceeds through multiple competing pathways, each characterized by distinct activation parameters and rate-determining steps [6] [7].
The tetramethyl dioxaborolane framework exhibits characteristic bond cleavage patterns that reflect the inherent ring strain and electronic properties of the heterocyclic system. Computational analysis indicates that the five-membered ring structure imposes geometric constraints that weaken the boron-oxygen bonds relative to acyclic analogs [8]. The calculated activation energy for boron-oxygen bond cleavage in the tetramethyl system is 28.6 kcal/mol, representing a significant energy barrier that must be overcome for bond dissociation to occur [9].
Ring strain effects play a fundamental role in determining the kinetic parameters of bond cleavage. The boron-oxygen bonds within the dioxaborolane ring are elongated by approximately 0.025 Å compared to external boron-oxygen bonds, indicating weakened bonding interactions [8]. This structural distortion arises from the geometric constraints imposed by the five-membered ring, which forces the boron center to adopt a geometry that deviates from the ideal tetrahedral arrangement.
Table 2: Kinetic Parameters for Boron-Oxygen Bond Cleavage
| System | Activation Energy (kcal/mol) | Mechanism | Rate Constant (s⁻¹) |
|---|---|---|---|
| Tetramethyl dioxaborolane | 28.6 | Heterolytic H₂ cleavage | Temperature dependent |
| Isopropoxy tetramethyl dioxaborolane | 23.6 | B-O bond scission | Surface reaction |
| MIDA boronate (fast release) | 2.2 | Hydroxide attack at C=O | 2.4 × 10⁻³ |
| MIDA boronate (slow release) | 25.7 | Water insertion at B-N | Variable with pH |
| Pinacol boronic ester | Variable | Ring strain effects | Sigmoidal kinetics |
| Methylsulfonyl substituted system | Estimated 24-26 | Substituent effects | Not determined |
Substitution effects significantly influence the kinetic parameters of boron-oxygen bond cleavage. The presence of electron-withdrawing groups such as chloro and methylsulfonyl substituents increases the electrophilicity of the boron center, thereby facilitating nucleophilic attack at boron and lowering the activation barrier for bond cleavage [7]. These substituents also influence the stability of charged intermediates formed during the cleavage process, with electron-withdrawing groups stabilizing anionic species and destabilizing cationic intermediates.
Kinetic isotope effects provide valuable mechanistic information regarding the bond cleavage process. Studies using deuterium-labeled substrates have revealed primary kinetic isotope effects ranging from 1.01 to 1.4, indicating that bond cleavage involves significant hydrogen transfer in the transition state [7]. The magnitude of these isotope effects varies depending on the specific pathway and the nature of the nucleophile involved in the cleavage process.
The pH dependence of bond cleavage kinetics reveals the operation of multiple mechanistic pathways. Under basic conditions, hydroxide-mediated cleavage proceeds through direct attack at the boron center with an activation barrier of approximately 2.2 kcal/mol [7]. In contrast, neutral hydrolysis involves water insertion into the boron-nitrogen bond with a significantly higher activation barrier of 25.7 kcal/mol [7]. These findings indicate that the reaction mechanism can be tuned by controlling the pH of the reaction medium.
Temperature effects on bond cleavage kinetics provide insights into the entropic and enthalpic contributions to the activation process. Eyring analysis of temperature-dependent rate constants reveals that bond cleavage is characterized by positive activation enthalpies and negative activation entropies, consistent with an associative mechanism involving the formation of expanded coordination intermediates [10]. The temperature dependence is particularly pronounced for systems containing sterically demanding substituents, which increase the entropic penalty associated with transition state formation.
Solvent effects play a crucial role in determining the kinetics of boron-oxygen bond cleavage. Coordinating solvents such as tetrahydrofuran can stabilize expanded coordination intermediates, thereby lowering the activation barrier for bond cleavage [6]. The dielectric constant of the solvent also influences the stability of charged intermediates, with polar solvents favoring ionic pathways and non-polar solvents promoting neutral mechanisms.
The kinetic behavior of methylsulfonyl-substituted systems exhibits unique characteristics that reflect the electronic properties of this substituent. The methylsulfonyl group serves as a strong electron-withdrawing group that increases the electrophilicity of the boron center while simultaneously influencing the stability of intermediates formed during bond cleavage. Preliminary kinetic studies suggest that the activation energy for bond cleavage in these systems falls within the range of 24-26 kcal/mol, representing an intermediate value between highly activated and relatively inert systems.
The stereochemical behavior of boronic esters in asymmetric catalysis represents a sophisticated interplay between substrate structure, catalyst design, and reaction mechanism. The tetramethyl dioxaborolane framework provides a rigid platform that can influence stereochemical outcomes through both steric and electronic effects, making it particularly valuable for the synthesis of enantiomerically enriched compounds [11] [12].
Enantioselective synthesis of tertiary boronic esters has emerged as a particularly challenging and important application of asymmetric catalysis. Rhodium-catalyzed hydroboration of β,β-disubstituted α,β-unsaturated amides represents a breakthrough in this area, achieving enantioselectivities up to 96:4 enantiomeric ratio [11]. The success of this transformation relies on the ability of chiral rhodium catalysts to differentiate between enantiotopic faces of the substrate, with the dioxaborolane framework providing the necessary rigidity to maintain stereochemical integrity throughout the catalytic cycle.
The role of substrate plasticity in determining stereochemical outcomes has been elucidated through computational studies of transmetallation processes. Distortion-interaction analysis reveals that the flexibility of the transmetalating group significantly influences the stereochemical course of the reaction [3]. More flexible substituents can accommodate greater pyramidalization during transmetallation, leading to different stereochemical outcomes compared to rigid systems. This principle has important implications for the design of substrates that can undergo stereospecific transformations.
Table 3: Stereochemical Outcomes in Asymmetric Catalysis
| Catalytic System | Substrate Type | Enantioselectivity (er) | Diastereoselectivity |
|---|---|---|---|
| Rhodium-catalyzed hydroboration | β,β-disubstituted α,β-unsaturated amides | Up to 96:4 | Good catalyst control |
| Copper-catalyzed conjugate addition | Tertiary alkylboronic esters | High retention | Not applicable |
| Oxime-directed hydroboration | Methylidene derivatives | Up to 96:4 | Good with remote centers |
| Matteson homologation | α-chloro boronic esters | Up to 88% ee | Variable |
| Stereospecific cross-coupling | Secondary boronic esters | >95% retention | Stereospecific |
| Enantioselective boronate rearrangement | Prochiral alkenylboronates | Up to 99:1 | Substrate dependent |
Oxime-directed hydroboration represents another significant advancement in asymmetric boronic ester synthesis. This methodology exploits the directing ability of oxime functional groups to control both the regiochemistry and stereochemistry of hydroboration reactions [13]. The oxime group coordinates to the rhodium catalyst, thereby positioning the alkene substrate for selective hydroboration. This approach has proven particularly effective for the synthesis of tertiary boronic esters bearing alkyl substituents, achieving enantioselectivities up to 96:4 enantiomeric ratio.
The influence of remote stereocenters on catalytic stereochemistry has been investigated through studies of substrates containing pre-existing stereogenic centers. These investigations reveal that the rigid dioxaborolane framework can effectively transmit stereochemical information over multiple bond distances, leading to high levels of catalyst-controlled diastereoselectivity [13]. The ability to achieve such remote stereocontrol expands the scope of asymmetric transformations that can be accomplished using boronic ester substrates.
Stereospecific cross-coupling reactions represent a complementary approach to asymmetric catalysis, wherein the stereochemical information is embedded in the substrate rather than the catalyst. Studies of secondary boronic esters have demonstrated that stereospecific transmetallation can proceed with >95% retention of configuration [5]. This high level of stereochemical fidelity arises from the concerted nature of the transmetallation process, which minimizes the opportunity for stereochemical scrambling.
The mechanism of stereospecific transmetallation has been elucidated through isotopic labeling studies and computational analysis. The process involves the formation of a four-coordinate boronate intermediate that maintains the stereochemical integrity of the migrating group [5]. The tetramethyl dioxaborolane framework plays a crucial role in stabilizing this intermediate through geometric constraints that prevent inversion at the stereogenic center.
Enantioselective boronate rearrangements represent a unique class of transformations that combine the principles of asymmetric catalysis with the inherent reactivity of boronic esters. These reactions typically involve the migration of substituents within the coordination sphere of boron, leading to the formation of new stereogenic centers with high enantioselectivity [14]. The success of these transformations depends on the careful design of chiral catalysts that can control the stereochemical course of the rearrangement process.
The application of boronic esters in total synthesis has demonstrated the practical utility of these stereochemical principles. The synthesis of complex natural products often requires the formation of multiple stereogenic centers with precise control over their relative and absolute configurations [15]. Boronic esters provide a versatile platform for achieving such control through a combination of asymmetric synthesis and stereospecific transformations.
Computational studies have provided valuable insights into the factors that control stereochemical outcomes in boronic ester chemistry. Density functional theory calculations reveal that the stereochemical course of reactions is determined by the relative energies of competing transition states, which can be influenced by steric interactions, electronic effects, and catalyst design [3]. These computational tools enable the rational design of new catalytic systems with improved stereochemical control.
The development of new methodologies for asymmetric boronic ester synthesis continues to expand the scope of these transformations. Recent advances include the use of cooperative catalysis, wherein multiple catalysts work in concert to achieve enhanced stereochemical control [16]. These approaches represent promising directions for future research in the field of asymmetric organoboron chemistry.